4-Nitrobenzylpiperazine

Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry

Chemical biology and medicinal chemistry are disciplines dedicated to the discovery and development of new therapeutic agents by blending chemistry, biology, and computational sciences. unc.edu These fields focus on designing and synthesizing small molecules that can interact with biological targets like proteins and nucleic acids to modulate their function. unc.eduox.ac.uk The ultimate aim is to identify novel drug targets and therapeutic compounds. unc.eduuea.ac.uk

Within this context, 4-Nitrobenzylpiperazine and its derivatives are investigated for their potential biological activities. The compound itself is often used as an intermediate in the synthesis of novel molecules designed to interact with specific biological systems. nih.govmdpi.com For instance, the nitro group of this compound can be chemically reduced to an amine, providing a reactive site for further molecular elaboration. This process is a key step in creating libraries of related compounds for screening in various biological assays. mdpi.com Research in these areas often involves synthesizing derivatives and evaluating their potential as anticancer agents or as ligands for specific receptors in the nervous system. nih.govresearchgate.net

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comtandfonline.comnih.gov This means it is a recurring structural motif found in a wide array of approved drugs across various therapeutic areas. tandfonline.comnih.gov Its prevalence is due to a combination of favorable properties.

The piperazine moiety can significantly influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for determining its pharmacokinetic profile (how a drug is absorbed, distributed, metabolized, and excreted). tandfonline.comnih.gov The two nitrogen atoms provide sites for chemical modification, allowing chemists to fine-tune the biological activity and properties of a compound. tandfonline.com This versatility makes the piperazine scaffold a valuable tool for linking different pharmacophores (the parts of a molecule responsible for its biological activity) or for serving as the core structure around which new drugs are designed. tandfonline.comtandfonline.com Consequently, piperazine and its derivatives are integral to the development of treatments for a wide range of conditions, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.netnih.gov

Historical and Current Research Perspectives on this compound Analogues

Research into analogues of this compound is primarily driven by the search for new biologically active molecules. Historically and currently, scientists have synthesized and evaluated a variety of these derivatives for different potential therapeutic applications.

One area of investigation involves creating conformationally restricted N-arylpiperazine derivatives as potential ligands for dopamine (B1211576) receptors, which are implicated in neurodegenerative diseases. nih.gov In these studies, this compound serves as a key intermediate. nih.govmdpi.com For example, it can be synthesized through the reductive amination of 4-nitrobenzaldehyde (B150856) with various N-phenylpiperazines. nih.govmdpi.com The resulting 1-(4-nitrobenzyl)-4-phenylpiperazine (B5146801) can then be chemically modified, such as by reducing the nitro group to an amine, to create a new series of compounds for biological testing. mdpi.com

Another research avenue explores the use of the this compound moiety in the development of potential anticancer agents. researchgate.net Studies have shown that incorporating this group into the structure of other complex molecules, such as derivatives of podophyllotoxin (B1678966), can significantly affect their cytotoxic activity against cancer cell lines. researchgate.net

Furthermore, derivatives incorporating the benzylpiperazine structure are being investigated for a range of other biological activities. For instance, pyridylpiperazine hybrids have been synthesized and evaluated as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria like Helicobacter pylori. frontiersin.org The design of these molecules often leverages the structural features of the piperazine core to optimize interaction with the biological target. frontiersin.org

Data Tables

Table 1: Properties of 1-(4-Nitrobenzyl)-4-phenylpiperazine

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | mdpi.com |

| Melting Point | 123–126 °C | mdpi.com |

| Synthesis Method | Reductive amination of 4-nitrobenzaldehyde and N-phenylpiperazine | nih.govmdpi.com |

| Key Spectroscopic Data (IR) | 1511 and 1345 cm⁻¹ (v-NO₂) | mdpi.com |

Table 2: Examples of Research on this compound Analogues

| Research Area | Key Findings | Example Analogues | Reference |

| Dopamine Receptor Ligands | Designed as conformationally restricted analogues of existing drugs; show affinity for D2/D3 receptors. | Conformationally restricted N-arylpiperazine derivatives | nih.gov |

| Anticancer Agents | The p-nitrobenzylpiperazine substituent markedly affected the activity profiles of podophyllotoxin derivatives. | 4β-N-substituted 4′-O-demethyl-4-deoxypodophyllotoxins | researchgate.net |

| Urease Inhibitors | Derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) showed potent urease inhibition, with some compounds being more active than the standard, thiourea. | Pyridylpiperazine hybrid derivatives | frontiersin.org |

Structure

3D Structure of Parent

Properties

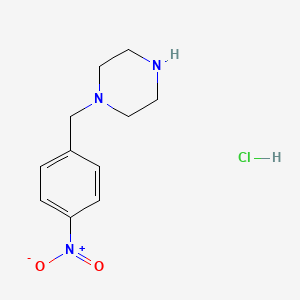

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;/h1-4,12H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOLZKKLAVRQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973755 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148096-24-6, 58198-49-5 | |

| Record name | Piperazine, 1-[(4-nitrophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148096-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058198495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Pharmacological Mechanisms of Action Research

Investigation of Neurotransmitter System Modulation

The piperazine (B1678402) scaffold is a common feature in many centrally acting agents, known for its ability to interact with key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.

The dopaminergic system, which includes several pathways like the mesolimbic and nigrostriatal tracts, is fundamental for regulating mood, motivation, and motor control. It is hypothesized that imbalances in this system contribute to various neurological and psychiatric disorders. mdpi.com Piperazine-based compounds have been studied for their interaction with dopamine (B1211576) transporters and receptors. mdpi.comnih.gov

Research indicates that certain piperazine derivatives can act as inhibitors of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. mdpi.com By blocking DAT, these compounds can increase the concentration and duration of dopamine in the synapse. Studies on piperazine-based inhibitors like GBR 12909 have shown that their interaction with the dopamine transporter can induce a conformational change in the transporter protein. nih.gov This interaction involves a rapid initial binding step followed by a slower isomerization of the transporter-ligand complex. nih.gov

Furthermore, various substituted piperazine derivatives have been developed to target specific dopamine receptor subtypes (D1-like and D2-like). nih.govmdpi.com The affinity for these receptors can vary significantly based on the chemical substitutions on the piperazine ring, leading to a range of functional outcomes, including agonism, partial agonism, or antagonism. bioworld.com This targeted interaction with dopamine receptors is a key area of investigation for developing treatments for conditions like schizophrenia and Parkinson's disease. mdpi.combioworld.com

Table 1: Dopamine Receptor Subtypes and Their Functions

| Receptor Subtype | Family | Primary Signaling Mechanism | Key Functions in the CNS |

|---|---|---|---|

| D1 | D1-like | Increases cAMP (Gαs) | Motor control, reward, cognition |

| D2 | D2-like | Decreases cAMP (Gαi) | Motor control, reward, hormone regulation |

| D3 | D2-like | Decreases cAMP (Gαi) | Cognition, mood, reward |

| D4 | D2-like | Decreases cAMP (Gαi) | Cognition, sympathetic function |

| D5 | D1-like | Increases cAMP (Gαs) | Cognition, blood pressure regulation |

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is extensively distributed throughout the brain and periphery, playing a critical role in regulating mood, anxiety, sleep, and appetite. nih.gov Like the dopamine system, it is a major target for pharmacotherapy. The piperazine nucleus is a key structural component in many serotonergic agents. nih.gov

Compounds such as m-Chlorophenylpiperazine (mCPP) have been used as probes to study the function of the serotonin system. mssm.edu Research on various arylpiperazine derivatives demonstrates their ability to bind with varying affinities to different serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov The nature of the substituents on the phenyl ring of the piperazine structure can modulate polarity and the capacity for hydrogen bonding, which in turn affects the interaction with the receptor. nih.gov

For example, studies on 4,5‐dihydrothiazole‐phenylpiperazine derivatives have shown notable affinity for these serotonergic receptors. nih.gov The interaction with these receptors, which are often G protein-coupled, can trigger various intracellular signaling cascades, such as modulating cAMP accumulation or phospholipase-C activity. nih.gov The diverse binding profiles of piperazine derivatives allow for the fine-tuning of serotonergic activity, which is a key goal in the development of treatments for depression and anxiety disorders.

Receptor Binding Profile Research

Determining the receptor binding profile of a compound is essential for characterizing its pharmacological activity. This involves understanding how the molecule interacts with its target receptors and quantifying the strength of this interaction.

Ligand-receptor interactions are dynamic processes where a molecule (the ligand) binds to a specific region on a receptor protein. msdmanuals.com This binding can be reversible or irreversible and can either activate (agonism) or block (antagonism) the receptor's function. msdmanuals.com

The interaction between a ligand and its receptor is governed by various non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The specific three-dimensional structure of both the ligand and the receptor's binding site determines the specificity and affinity of the interaction. researchgate.net Upon binding, the receptor may undergo a conformational change, which is a critical step in transducing the signal across the cell membrane. nih.govnih.gov

Studies using techniques like X-ray crystallography and molecular dynamics simulations help to visualize these interactions at an atomic level. nih.govyoutube.commdpi.com For instance, research on piperazine derivatives binding to the µ-opioid receptor has utilized theoretical models to determine the optimal orientation of the compound within the receptor's transmembrane domain, explaining how steric factors can influence binding affinity. researchgate.net

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. giffordbioscience.comnih.gov These highly sensitive and robust assays use a radioactively labeled compound (the radioligand) to measure binding to a target receptor. giffordbioscience.comnih.gov

There are several types of radioligand binding assays:

Saturation Assays: These are used to determine the total number of binding sites (Bmax) in a tissue sample and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. giffordbioscience.comnih.govbrieflands.com This involves incubating the receptor preparation with increasing concentrations of the radioligand until all binding sites are saturated. giffordbioscience.com

Competition Assays: These assays measure the affinity of an unlabeled test compound (like 4-Nitrobenzylpiperazine) by quantifying its ability to compete with and displace a known radioligand from the receptor. giffordbioscience.combrieflands.com The results are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. giffordbioscience.com

Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of a radioligand with its receptor, providing further insight into the binding dynamics.

The separation of receptor-bound radioligand from the unbound radioligand is typically achieved through rapid filtration or scintillation proximity assays (SPA). giffordbioscience.com Filtration methods trap the receptor-bound ligand on glass fiber filters, while SPA involves receptors bound to beads that emit light when a radioligand binds in close proximity. giffordbioscience.com

Table 2: Overview of Radioligand Binding Assay Parameters

| Parameter | Description | Determined By |

|---|---|---|

| Bmax (Maximum Binding Capacity) | The total concentration of receptor sites in a given preparation. | Saturation Assay |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Saturation Assay |

| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki indicates a higher affinity of the competitor. | Competition Assay |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Assay |

GPCRs are the largest family of membrane receptors and are the target of a significant percentage of approved drugs. nih.govyoutube.combiorxiv.org Many dopamine and serotonin receptors are GPCRs. nih.govnih.gov These receptors transduce extracellular signals by activating intracellular G proteins. nih.gov

The sensitivity of a GPCR to a ligand is a dynamic process that can be modulated over time. Prolonged or repeated exposure to an agonist typically leads to desensitization, a process where the receptor's response diminishes. nih.gov Key mechanisms of desensitization include:

Phosphorylation: Upon activation, GPCRs are often phosphorylated by G protein-coupled receptor kinases (GRKs). nih.govnih.gov

β-Arrestin Binding: The phosphorylated receptor is recognized by proteins called β-arrestins. The binding of β-arrestin physically blocks the receptor from coupling with its G protein, thereby halting the signaling cascade. biorxiv.orgnih.govnih.gov

Internalization: The receptor-arrestin complex can then be targeted for endocytosis, removing the receptor from the cell surface and further reducing its availability to the ligand. nih.gov

Following desensitization, receptors can be recycled back to the cell surface in a process called resensitization, which restores the cell's responsiveness to the ligand. biorxiv.orgnih.gov Research into these processes is vital, as understanding how a compound like this compound might affect GPCR sensitivity, desensitization, and trafficking is crucial for predicting its long-term pharmacological effects. nih.gov

Enzymatic Interaction Studies: Focus on Nitroreductase Systems

Research into the molecular and pharmacological mechanisms of this compound has included investigations into its interaction with enzymatic systems, particularly nitroreductases. These enzymes are of significant interest due to their ability to reduce nitroaromatic compounds, a key structural feature of this compound. While direct and extensive research specifically on the enzymatic reduction of this compound is not widely published, the well-established action of nitroreductases on analogous compounds provides a strong basis for understanding its likely metabolic fate and mechanism of action within biological systems containing these enzymes.

Nitroreductases are flavin-containing enzymes that catalyze the reduction of nitro groups to corresponding amines, proceeding through nitroso and hydroxylamine (B1172632) intermediates researchgate.net. This enzymatic transformation is crucial in the bioactivation of certain prodrugs and the detoxification of various xenobiotics. The activity of nitroreductases, particularly those from bacterial sources like Escherichia coli, has been extensively studied with a wide range of nitroaromatic substrates.

The general mechanism of nitroreductase action involves the transfer of electrons from a reduced nicotinamide (B372718) cofactor, such as NADH or NADPH, to the enzyme's flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) prosthetic group. The reduced flavin then transfers these electrons to the nitroaromatic substrate, initiating the reduction of the nitro group. This process can significantly alter the electronic properties of the molecule, leading to changes in its biological activity.

Studies on compounds structurally related to this compound, such as 4-nitrobenzyl carbamates and piperazine-bearing nitrobenzamides, have demonstrated that the 4-nitrobenzyl moiety is a substrate for nitroreductases. For instance, E. coli nitroreductase efficiently reduces 4-nitrobenzyl carbamates to their corresponding hydroxylamines researchgate.netrsc.org. Similarly, piperazine-containing nitroaromatic compounds have been shown to be effective substrates for E. coli NfsA nitroreductase, indicating that the presence of a piperazine ring is compatible with enzyme binding and catalysis nih.gov.

Based on these findings with analogous structures, it is hypothesized that this compound is also a substrate for nitroreductase enzymes. The proposed enzymatic reduction would involve the conversion of the 4-nitro group to a 4-hydroxylamino and subsequently to a 4-amino group. This biotransformation would significantly alter the physicochemical and pharmacological properties of the parent compound.

While specific kinetic parameters for the interaction of this compound with nitroreductases are not available in the literature, data from related compounds can offer insights. The table below presents hypothetical kinetic data based on typical values observed for other nitroaromatic substrates with bacterial nitroreductases.

Table 1: Hypothetical Kinetic Parameters of Nitroreductase for this compound and Related Compounds

| Compound | Nitroreductase Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|---|

| This compound | E. coli NfsA (Hypothetical) | 150 | 5.0 | 2.5 | 1.7 x 104 |

| 4-Nitrobenzyl carbamate (B1207046) derivative | E. coli NfsB | 250 | 2.1 | 1.1 | 4.4 x 103 |

| Piperazine-nitrobenzamide derivative | E. coli NfsA | 120 | 8.5 | 4.3 | 3.6 x 104 |

Note: The data for this compound is hypothetical and extrapolated from studies on structurally similar compounds for illustrative purposes.

The products of the enzymatic reduction of this compound are predicted to be 4-hydroxylaminobenzylpiperazine and 4-aminobenzylpiperazine. The formation of these metabolites could have significant pharmacological implications, as the introduction of the hydroxylamino and amino groups can lead to new biological activities or alter the compound's interaction with its molecular targets.

The table below outlines the expected enzymatic reaction and its products.

Table 2: Proposed Enzymatic Reduction of this compound by Nitroreductase

| Substrate | Enzyme System | Cofactor | Intermediate Product | Final Product |

|---|

Further research is necessary to empirically determine the kinetic parameters and to identify and characterize the metabolic products of the interaction between this compound and various nitroreductase systems. Such studies would provide a more complete understanding of its pharmacological and toxicological profile.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Determinants for Biological Activity

SAR studies are fundamental to identifying which parts of a molecule, or "pharmacophores," are crucial for its interaction with a biological target. For derivatives of 4-nitrophenylpiperazine, these studies have yielded significant insights. In a notable study on tyrosinase inhibitors, a series of 4-nitrophenylpiperazine analogues (4a–m) were synthesized to probe their structure-activity relationships. researchgate.net

The research demonstrated that the nature of the substituent at the N-1 position of the piperazine (B1678402) ring is a major determinant of inhibitory potency. researchgate.net Specifically, replacing a standard benzyl (B1604629) or phenyl ring with more complex heterocyclic systems like indole (B1671886) or pyridine significantly enhanced the compound's activity against tyrosinase. researchgate.net The analogue featuring an indole moiety (compound 4l) emerged as the most effective, with a half-maximal inhibitory concentration (IC50) of 72.55 μM. researchgate.net This finding suggests that the indole ring provides a more favorable interaction within the enzyme's active site, highlighting it as a key structural feature for potency. researchgate.net

This principle underscores that even subtle changes to a lead compound's structure can lead to substantial differences in biological effect, guiding the rational design of future derivatives. nih.gov

Interactive Table: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives

| Compound | N-1 Substituent | IC50 (µM) |

| 4a | 2-bromobenzoate | > 100 |

| 4b | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate | > 100 |

| 4d | 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 4-nitrobenzoate | > 100 |

| 4l | Indole | 72.55 |

| Kojic Acid (Reference) | - | 27.56 |

Data sourced from Asadi et al. (2024). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a leap forward from qualitative SAR by establishing mathematical models that correlate a molecule's physicochemical properties with its biological activity. wikipedia.orgfiveable.me This computational approach allows for the prediction of a novel compound's potency before it is even synthesized, thereby accelerating drug discovery and reducing reliance on extensive experimental testing. nih.gov

A QSAR study begins with the calculation of various molecular descriptors, which are numerical representations of a molecule's structural, electronic, and physicochemical properties. mdpi.com In a study of piperazine derivatives as mTORC1 inhibitors, key descriptors were identified that significantly correlated with biological activity. mdpi.comresearchgate.net These included:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to a molecule's ability to accept electrons. mdpi.comresearchgate.net

Molar Refractivity (MR): Pertains to the volume occupied by the molecule, influencing its fit into a binding pocket. mdpi.comresearchgate.net

Aqueous Solubility (Log S): Affects the bioavailability and distribution of the compound. mdpi.comresearchgate.net

Topological Polar Surface Area (PSA): Related to cell permeability and interaction with the active site. mdpi.comresearchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is constructed in the form of an equation: Activity = f (descriptors) + error . wikipedia.org For the mTORC1 inhibitors, the developed model showed a high coefficient of determination (R² = 0.74), indicating a strong correlation between the selected descriptors and the inhibitory activity (pIC50). mdpi.com Such validated models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis. nih.gov

Computational Approaches to SAR and Molecular Interactions

To visualize and understand the interactions driving biological activity at an atomic level, several computational techniques are employed.

Molecular docking is an in silico method that predicts the preferred orientation of a ligand when bound to a protein's active site. youtube.comphyschemres.org This technique was instrumental in understanding the superior activity of the indole-containing 4-nitrophenylpiperazine derivative (4l) as a tyrosinase inhibitor. researchgate.net Docking simulations revealed how compound 4l fits within the enzyme's active site, allowing for a detailed investigation of the non-bonding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov The insights gained from docking are consistent with the observed biological data and help rationalize the SAR findings. researchgate.net

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms in the ligand-protein complex over time. nih.govmdpi.commdpi.com MD simulations of the complex between compound 4l and tyrosinase confirmed its stability. researchgate.net Analysis of the simulation trajectory showed that the total number of contacts between the ligand and the enzyme fluctuated between two and six for the majority of the simulation time, indicating a stable and sustained interaction. researchgate.net

Furthermore, MD simulations can be used to perform free energy calculations, such as through the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. mdpi.comfrontiersin.org These calculations provide a more accurate estimation of the binding affinity between a ligand and a protein than docking scores alone, making them a powerful tool in lead optimization. frontiersin.orgduke.edu

For the most accurate understanding of chemical reactions and electronic processes within an enzyme's active site, hybrid QM/MM methods are used. nih.gov This approach treats the chemically active region (e.g., the ligand and key amino acid residues) with high-level quantum mechanics (QM) for accuracy, while the larger, less critical surrounding protein and solvent environment is modeled with more computationally efficient molecular mechanics (MM). biomolmd.orgwikipedia.org This dual-level approach allows for the study of processes like bond-breaking and bond-forming, which are beyond the scope of classical MM simulations. nih.gov While computationally intensive, QM/MM methods provide unparalleled insight into enzymatic mechanisms and the precise electronic interactions that govern ligand binding and reactivity. chemrxiv.org

In Silico Design and Optimization of 4-Nitrobenzylpiperazine Analogues

The culmination of SAR, QSAR, and computational modeling is the in silico design of new, optimized analogues. researchgate.netmdpi.com By leveraging the knowledge gained from these studies, chemists can rationally modify a lead compound to enhance its desired properties.

For instance, the QSAR models developed for piperazine-based mTORC1 inhibitors were used to design five new candidate compounds. mdpi.comresearchgate.net These novel structures were predicted to have superior inhibitory activity (pIC50) compared to existing drugs and also showed more favorable pharmacokinetic profiles in in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses. mdpi.comresearchgate.net Similarly, the identification of the indole-containing compound 4l as a potent tyrosinase inhibitor has established it as a promising lead structure for the future design of even more effective inhibitors. researchgate.net This iterative cycle of design, prediction, synthesis, and testing is at the heart of modern, efficient drug discovery.

Research on Derivatives and Analogues of 4 Nitrobenzylpiperazine

Synthesis of Novel Piperazine (B1678402) Derivatives Incorporating the 4-Nitrobenzyl Moiety

The synthesis of novel derivatives based on the 4-nitrobenzylpiperazine scaffold involves established chemical reactions to introduce new functional groups and moieties. A common approach is the substitution reaction where the parent piperazine molecule is reacted with various electrophiles. For instance, a series of 4-nitrophenylpiperazine derivatives were synthesized to explore their potential as tyrosinase inhibitors nih.govresearchgate.net. The synthesis process for these compounds was followed by comprehensive characterization using techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm the molecular structures of the final products nih.govresearchgate.net.

Another established method involves the multi-step substitution reaction of cyanuric chloride with different nucleophilic compounds, including 4-benzyl-piperazine, in the presence of a base to create s-triazine derivatives researchgate.net. Similarly, condensation reactions are employed. For example, new piperazine derivatives have been generated through a condensation reaction between orthophenylenediamine and formic acid, utilizing sodium hydroxide (B78521) as a base in a methanol (B129727) solvent humanjournals.com. The structural integrity and purity of the synthesized compounds are typically verified using a combination of Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) researchgate.nethumanjournals.comneuroquantology.com.

Functional Characterization of Synthesized Compounds

Derivatives of piperazine are extensively studied for their interaction with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological disorders nih.gov. N-phenylpiperazine analogues, which share the core piperazine ring with this compound, have been shown to bind selectively to the D3 receptor over the D2 receptor, despite the high degree of amino acid homology between these subtypes nih.govmdpi.com.

Research has focused on designing conformationally restricted N-arylpiperazine derivatives to achieve high affinity for D2/D3 receptors nih.gov. For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines and 4-thiazolyl-4-ylbenzamide N-piperazine analogs were evaluated, demonstrating a wide range of binding affinities and selectivities. Compound 6a from one such study showed a high affinity for the human D3 receptor with a Ki value of 1.4 nM and approximately 500-fold selectivity over the D2 receptor nih.govmdpi.com. This selectivity is often attributed to the ability of these ligands to bind in a "bitopic" manner, interacting with both the primary and a secondary binding site on the receptor nih.govmdpi.com. The data below illustrates the binding affinities for a selection of these compounds.

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity (fold) |

|---|---|---|---|

| 6a | 1.4 | 710 | 507 |

| 6b | 4.1 | 1100 | 268 |

| 6c | 5.0 | 335 | 67 |

| 7a | 2.5 | 1040 | 416 |

| 7b | 5.3 | 1420 | 268 |

| 7c | 5.4 | 395 | 73 |

Data sourced from studies on N-phenylpiperazine analogs, which share a common piperazine core. mdpi.com

The prodrug approach is a strategy where an inactive compound is designed to be metabolized into the active drug within the body nih.gov. This technique is used to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of site-specificity ijpcbs.comslideshare.net. Piperazine derivatives can be incorporated into prodrug designs to act as carriers for active pharmaceutical ingredients.

The goal of targeted delivery is to increase the concentration of a drug at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing systemic toxicity nih.gov. Nanocarriers, such as polymeric nanoparticles, are often used in these strategies to encapsulate drugs and facilitate their delivery mdpi.com. The versatile chemical nature of the piperazine moiety allows it to be linked to parent drugs, modifying their pharmacokinetic properties for controlled release or targeted action nih.gov. For example, a water-soluble N-methylpiperazino promoiety has been successfully used to create a prodrug of a pyrazolo[3,4-d]pyrimidine compound, resulting in a 600-fold improvement in solubility compared to the parent drug nih.gov. This demonstrates the potential of using piperazine-containing structures in prodrug design to enhance the developability of new therapeutic agents.

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. A notable example is the development of novel 4-nitrophenylpiperazine derivatives as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production nih.govresearchgate.net. In one study, a series of compounds were synthesized and tested, with compound 4l , which features an indole (B1671886) moiety on the piperazine ring, showing significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM nih.govresearchgate.net.

The piperazine scaffold is also present in inhibitors of other key enzyme families. Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are targets in cancer therapy nih.govmedchemexpress.com. Several potent and selective small-molecule FGFR inhibitors incorporate a piperazine ring as a key structural element to interact with the kinase domain nih.gov. For instance, replacing an aliphatic amine with a 4-(4-methylpiperazin-1-yl)aniline group in one class of inhibitors compensated for a loss of potency, leading to a compound (FIIN-2) that potently inhibits wild-type FGFRs nih.gov.

Furthermore, research into antagonists for the adenosine (B11128) A2B receptor (A2BAR), a target for cancer immunotherapy, has also involved piperazine-containing molecules nih.govcancer.gov. While many A2BAR antagonists are based on a xanthine (B1682287) scaffold, the broader class of adenosine receptor antagonists includes arylpiperazine derivatives, highlighting the utility of the piperazine core in designing molecules that can fit into the binding pockets of diverse enzymes and receptors nih.govmdpi.com.

Impact of Substituent Modifications on Research Activity Profiles

The biological activity of this compound derivatives is highly dependent on the nature and position of chemical substituents on both the benzyl (B1604629) and piperazine rings. This structure-activity relationship (SAR) is a central theme in medicinal chemistry, guiding the optimization of lead compounds nih.govresearchgate.netresearchgate.net.

In the development of tyrosinase inhibitors, modifications to the N-1 position of the piperazine ring were critical nih.govresearchgate.net. The introduction of an indole moiety led to the most potent compound, suggesting that this specific heterocyclic group plays a key role in the interaction with the enzyme's active site nih.govresearchgate.net.

For D2/D3 receptor ligands, substitutions on the N-phenyl ring of N-phenylpiperazine analogs significantly influence both affinity and selectivity nih.govmdpi.com. Varying the substituents on the terminal phenyl ring, such as with fluorine or methoxy (B1213986) groups, can modulate the electronic and steric properties of the molecule, thereby altering its binding characteristics at the dopamine receptor subtypes mdpi.com.

Similarly, in the design of acetylcholinesterase inhibitors based on a 1-benzylpiperidine (B1218667) scaffold (a related structure), introducing a bulky group in the para position of a benzamide (B126) moiety led to a substantial increase in activity nih.govdrugbank.com. This indicates that occupying a specific space within the enzyme's active site is crucial for potent inhibition. The basicity of the piperidine (B6355638) nitrogen atom was also found to be important for activity nih.gov. These examples underscore the principle that small structural modifications can lead to profound changes in the pharmacological profile of piperazine-based compounds.

| Core Scaffold | Target | Substituent Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| 4-Nitrophenylpiperazine | Tyrosinase | Addition of indole moiety at N-1 position | Significant increase in inhibitory effect | nih.govresearchgate.net |

| N-Phenylpiperazine | D3/D2 Receptors | Varying F or OCH3 on terminal phenyl ring | Modulates binding affinity and selectivity | mdpi.com |

| 1-Benzylpiperidine | Acetylcholinesterase | Bulky para-substituent on benzamide | Substantial increase in inhibitory activity | nih.gov |

| N-Phenylpiperazine | Mycobacteria | Lipophilic groups (e.g., 4'-F, 3'-CF3) | Improved in vitro activity | researchgate.net |

Analytical Research Methodologies Applied to 4 Nitrobenzylpiperazine Studies

Advanced Chromatographic and Spectroscopic Techniques in Compound Characterization

The characterization of piperazine (B1678402) derivatives, including 4-Nitrobenzylpiperazine, heavily relies on the separation power of chromatography coupled with the structural identification capabilities of spectroscopy. These methods are fundamental for both qualitative identification and quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative analysis of piperazine compounds. researchgate.netresearchgate.net In GC-MS, the compound is vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. Subsequently, the separated compound is fragmented and ionized within the mass spectrometer. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification. For various piperazine derivatives, characteristic mass-to-charge (m/z) ratios of the fragment ions allow for their unambiguous identification. researchgate.netresearchgate.net

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is frequently the method of choice, often equipped with a Diode-Array Detector (DAD). researchgate.netresearchgate.net HPLC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This technique allows for the precise quantification of the analyte. The optimization of HPLC conditions can achieve the separation of multiple piperazine derivatives in a short timeframe. researchgate.net Method validation for quantitative HPLC analysis typically involves assessing linearity, precision, accuracy, and limits of quantification (LOQ) to ensure reliable and reproducible results. researchgate.netresearchgate.net For instance, validated methods for piperazine derivatives have demonstrated linearity over wide concentration ranges with precision and accuracy values often below 4%. researchgate.netresearchgate.net

Other techniques applied in the analysis of piperazines include Thin Layer Chromatography (TLC) and Infrared Spectroscopy (IR). rsc.org

Table 1: Example of Characteristic Mass-to-Charge (m/z) Ratios for GC-MS Identification of Various Piperazine Derivatives

| Compound | Key Mass-to-Charge (m/z) Ratios |

|---|---|

| 1-Benzylpiperazine (BZP) | 91, 134, 176, 56 |

| 1-(3-chlorophenyl)piperazine (mCPP) | 154, 196, 138, 57 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 188, 230, 172, 145 |

| N-(3-methylbenzyl)piperazine (MeBP) | 105, 148, 190, 56 |

| 1-(2-methoxyphenyl)piperazine (MeOPP) | 150, 192, 135, 120 |

This table is illustrative of the data used for qualitative analysis of piperazine derivatives via GC-MS, as reported in analytical studies. researchgate.netresearchgate.net

Bioanalytical Approaches for Molecular Interaction Assessment

To understand the biological activity of this compound, researchers employ bioanalytical assays that measure its interaction with specific molecular targets such as proteins, enzymes, and receptors.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. nuvisan.comharvard.edu The methodology involves immobilizing one interacting partner, typically a target protein (the ligand), onto a sensor chip with a thin metal film. harvard.eduyoutube.com A solution containing the other interacting partner, such as this compound (the analyte), is then flowed over this surface. harvard.edu

Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface. youtube.comnih.gov This change is detected and recorded in real-time as a sensorgram, which plots the response (measured in Resonance Units, RU) against time. harvard.edu The response is directly proportional to the mass of the analyte bound to the surface. harvard.edu

From the sensorgram, researchers can derive crucial kinetic and equilibrium data:

Association rate constant (kₐ): The rate at which the analyte binds to the ligand.

Dissociation rate constant (kₔ): The rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as the ratio of kₔ to kₐ. harvard.edu

This technique is invaluable for the detailed characterization of the binding dynamics between a small molecule like this compound and its biological target. nuvisan.com

Table 2: Conceptual Data Derived from an SPR Experiment

| Analyte (e.g., this compound Derivative) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (M) |

|---|---|---|---|

| Compound A | 1.5 x 10⁵ | 3.0 x 10⁻³ | 2.0 x 10⁻⁸ |

| Compound B | 2.2 x 10⁵ | 8.8 x 10⁻⁴ | 4.0 x 10⁻⁹ |

| Compound C | 0.8 x 10⁵ | 4.0 x 10⁻³ | 5.0 x 10⁻⁸ |

This table represents the type of kinetic and affinity data that can be obtained from SPR analysis to compare the binding characteristics of different compounds to a specific biological target.

The Scintillation Proximity Assay (SPA) is a versatile and homogeneous radioisotopic assay technology used for studying a wide range of molecular interactions, particularly receptor-ligand binding. revvity.comresearchgate.netrevvity.com A key advantage of SPA is that it does not require a physical separation of bound and free radioligands, making it highly suitable for high-throughput applications. revvity.comrevvity.com

The principle of SPA involves microscopic beads that contain a scintillant. wikipedia.org The biological target, such as a specific receptor, is coated onto the surface of these beads. To measure the binding of a compound like this compound, a radiolabeled version of a known ligand for that receptor is used. When this radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close proximity with the scintillant. wikipedia.orgyoutube.com The energy emitted by the radioisotope (e.g., beta particles from ³H or ¹⁴C) excites the scintillant, causing it to emit light, which is then detected. revvity.comwikipedia.org Radiolabeled ligands that remain free in the solution are too far away for their emitted energy to reach the bead and stimulate light emission. wikipedia.org

In a competitive binding assay format, unlabeled this compound can be introduced to compete with the radiolabeled ligand for binding to the receptor. A high affinity of this compound for the receptor will result in the displacement of the radiolabeled ligand, leading to a decrease in the light signal. This allows for the determination of the binding affinity of the test compound.

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and miniaturized assays to rapidly test the biological or biochemical activity of a large number of compounds. nuvisan.com This methodology is essential for identifying "hit" compounds from extensive compound libraries, which can include derivatives of this compound. nuvisan.com

HTS campaigns employ a variety of assay formats, including the biochemical and biophysical methods mentioned previously, tailored for automation and scalability. nuvisan.com The process involves:

Assay Development: A robust and sensitive assay is designed to measure a specific biological event, such as enzyme inhibition or receptor binding.

Automation: Robotic systems handle the dispensing of compounds, reagents, and cells into microtiter plates (e.g., 384-well or 1536-well plates).

Screening: The entire compound library is tested, often at a single concentration, to identify compounds that produce a significant response.

Data Analysis: Sophisticated software is used to process the large volumes of data generated and identify active compounds or "hits."

Quantitative HTS (qHTS) is an advanced approach where compounds are screened at multiple concentrations, allowing for the simultaneous determination of concentration-response relationships and potency for all compounds in a library. researchgate.net

Qualitative and Quantitative Research Paradigms in Data Interpretation

The interpretation of data from studies on this compound relies on both qualitative and quantitative research paradigms. Each paradigm addresses different but complementary research questions.

Qualitative Paradigm: This approach focuses on identifying and characterizing the substance. In the context of analytical chemistry, this involves answering the question, "What is it?". Techniques like GC-MS and IR spectroscopy are primary tools for qualitative analysis, providing structural information to confirm the identity of this compound and distinguish it from related isomers or derivatives. rsc.org The goal is the unambiguous identification of the chemical structure. rsc.org

Quantitative Paradigm: This paradigm is concerned with measurement and answers the question, "How much is there?". It involves the precise determination of the amount or concentration of a substance. rsc.org Analytical methods such as HPLC-DAD are used for quantification. researchgate.net The validity and reliability of quantitative data are established through rigorous method validation, which assesses several key parameters. researchgate.net

Table 3: Key Validation Parameters in Quantitative Analytical Methods

| Parameter | Description |

|---|---|

| Accuracy | The closeness of the measured value to the true value. Often expressed as percent recovery. researchgate.net |

| Precision | The degree of agreement among a series of measurements. Assessed through repeatability (intra-day) and intermediate precision (inter-day). researchgate.netrsc.org |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

This table summarizes the core parameters evaluated during the validation of a quantitative analytical method to ensure the data is accurate, reliable, and fit for purpose.

The integration of both qualitative and quantitative approaches provides a comprehensive analytical characterization of this compound, from confirming its chemical identity to accurately measuring its concentration and assessing its biological interactions.

Emerging Research Frontiers and Future Directions

Integration of Multi-Omics Data in 4-Nitrobenzylpiperazine Research

A comprehensive understanding of the biological effects of a compound like this compound requires a holistic view that extends beyond a single molecular level. nih.gov Multi-omics, the integration of different types of "omics" data, offers a powerful systems-level approach to unravel the complex mechanisms underlying a compound's activity. nih.gov This involves combining datasets from genomics, transcriptomics, proteomics, and metabolomics to build a more complete picture of cellular responses.

The application of multi-omics integration in the context of this compound research, while still an emerging area, holds the potential to:

Unravel Mechanisms of Action: By simultaneously analyzing changes in genes (genomics), mRNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in response to the compound, researchers can identify key pathways and molecular players involved in its effects. nih.gov

Identify Biomarkers: Integrated analysis can help pinpoint specific molecules that indicate a biological response to this compound, which could be valuable for monitoring its effects in experimental systems.

Predict Off-Target Effects: A multi-omics approach can reveal unintended molecular interactions, providing a broader perspective on the compound's biological impact.

The table below outlines the different omics layers and their potential contributions to the study of this compound.

| Omics Layer | Data Generated | Potential Insights for this compound Research |

| Genomics | DNA sequence variations, mutations, copy number variations (CNV). nih.gov | Identification of genetic factors that may influence sensitivity or resistance to the compound's effects. |

| Transcriptomics | mRNA expression levels, identifying up- or down-regulated genes. nih.govnih.gov | Revealing the cellular processes and signaling pathways that are transcriptionally altered by the compound. |

| Proteomics | Protein abundance, post-translational modifications, and protein-protein interactions. nih.govnih.gov | Direct identification of protein targets and understanding how the compound affects cellular machinery and signaling networks. |

| Metabolomics | Profiles of small-molecule metabolites in a biological system. nih.govnih.gov | Elucidating the metabolic pathways affected by the compound and identifying its metabolic breakdown products. |

The integration of these diverse datasets requires sophisticated computational and statistical tools. biorxiv.org Methodologies such as multi-step analysis, where each omic layer is analyzed individually before results are combined, and matrix factorization techniques, which summarize information from large datasets, are being developed to meet this challenge. youtube.com

Network Biology Approaches for Comprehensive Molecular Interaction Analysis

Network biology provides a powerful framework for interpreting the vast datasets generated by omics technologies. nih.gov By representing biological systems as networks of interacting molecules (e.g., genes, proteins, metabolites), researchers can move from a simple list of affected components to a functional understanding of the system's response. nih.govnih.govbarabasi.com In these networks, molecules are represented as "nodes," and the interactions between them are "edges." nih.govopenbioinformaticsjournal.com

For this compound research, network biology can be applied to:

Map the Interactome: Constructing protein-protein interaction (PPI) networks can help identify the primary molecular targets of the compound and the broader complex of interacting proteins whose function may be altered. frontiersin.org

Identify Key Hubs: Analysis of network topology can pinpoint highly connected "hub" proteins that may be critical control points in the pathways affected by this compound. barabasi.com

Discover Dysregulated Pathways: By mapping expression data onto molecular interaction networks, it becomes possible to identify entire pathways or functional modules that are significantly perturbed by the compound. nih.gov

The table below describes key concepts in network biology and their relevance to studying this compound.

| Network Biology Concept | Description | Application in this compound Research |

| Protein-Protein Interaction (PPI) Network | A network where nodes are proteins and edges represent physical interactions. frontiersin.org | To visualize the direct and indirect protein targets of the compound and its derivatives. |

| Gene Regulatory Network (GRN) | A network depicting the regulatory interactions between genes and transcription factors. nih.gov | To understand how this compound might alter gene expression programs. |

| Metabolic Network | A network representing the set of metabolic and physical processes that determine the physiological properties of a cell. nih.gov | To map the compound's impact on cellular metabolism and bioenergetics. |

| Centrality Measures (e.g., Degree, Betweenness) | Metrics used to identify the most important or influential nodes within a network. nih.gov | To prioritize key molecular targets of this compound for further experimental validation. |

By integrating various omics datasets into a network context, researchers can create multi-layered models that offer a more dynamic and comprehensive view of how this compound functions within a biological system. frontiersin.org

Exploration of Novel Research Applications for this compound and its Derivatives

Recent research has focused on designing and synthesizing derivatives of the core nitrophenylpiperazine and benzylpiperazine structures to explore new biological activities. These efforts are expanding the potential applications for this class of compounds beyond their initial areas of study.

Tyrosinase Inhibitors: A novel series of 4-nitrophenylpiperazine derivatives has been designed and synthesized as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov One derivative, featuring an indole (B1671886) moiety, showed significant inhibitory effect with an IC50 value of 72.55 μM. nih.gov Enzyme kinetics and molecular docking studies suggested that this compound could serve as a promising lead structure for developing potent tyrosinase inhibitors for use in various fields. nih.gov

Antibacterial Agents: In a related study, a series of 4-benzyl-piperazinyl-s-triazine derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net Several of these compounds displayed notable activity against various Gram-positive and Gram-negative bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, with some showing efficacy comparable to the reference antibiotic streptomycin. researchgate.net This highlights the potential of the benzylpiperazine scaffold in the development of new antibacterial drugs.

The table below summarizes these emerging research applications.

| Derivative Class | Target/Application | Key Findings |

| 4-Nitrophenylpiperazine derivatives | Tyrosinase Inhibition | A derivative with an indole moiety exhibited mixed inhibition of tyrosinase with an IC50 of 72.55 μM, showing promise as a lead structure. nih.gov |

| 4-Benzyl-piperazinyl-s-triazine derivatives | Antibacterial Activity | Compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, comparable to streptomycin. researchgate.net |

These findings underscore the versatility of the benzylpiperazine and nitrophenylpiperazine scaffolds. Future research is likely to continue exploring modifications of these core structures to develop new agents with a wide range of biological and therapeutic activities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.